4-Acetamido-2-chloro-3-methylbenzoic acid
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Overview
Description
4-Acetamido-2-chloro-3-methylbenzoic acid is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzoic acid, characterized by the presence of an acetamido group, a chlorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-chloro-3-methylbenzoic acid typically involves the acylation of 2-chloro-3-methylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-chloro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction Reactions: The acetamido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-amino-2-chloro-3-methylbenzoic acid.
Oxidation: Formation of 4-acetamido-2-chloro-3-carboxybenzoic acid.
Reduction: Formation of 4-amino-2-chloro-3-methylbenzoic acid.
Scientific Research Applications
4-Acetamido-2-chloro-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Acetamido-2-chloro-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the chlorine atom and methyl group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-2-methylbenzoic acid
- 4-Acetamido-2-chlorobenzoic acid
- 4-Acetamido-3-methylbenzoic acid
Uniqueness
4-Acetamido-2-chloro-3-methylbenzoic acid is unique due to the specific combination of functional groups attached to the benzene ring. The presence of both the chlorine atom and the methyl group in specific positions can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
4-acetamido-2-chloro-3-methylbenzoic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-5-8(12-6(2)13)4-3-7(9(5)11)10(14)15/h3-4H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
NBXWZTPBLZEDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)O)NC(=O)C |
Origin of Product |
United States |
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